molecular formula C14H21ClN2O2 B7824018 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride

2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride

Cat. No.: B7824018
M. Wt: 284.78 g/mol
InChI Key: RJPWESHPIMRNNM-UHFFFAOYSA-N
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Description

2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzonitrile group attached to a hydroxylated propoxy chain, which is further substituted with a tert-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride typically involves multiple steps, starting with the reaction of benzonitrile with tert-butylamine to form the corresponding amine derivative. This intermediate is then subjected to hydroxylation to introduce the hydroxyl group, followed by the formation of the propoxy chain. The final step involves the conversion to the hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile and hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Primary amines.

  • Substitution: Various substituted benzonitriles and hydroxylated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of chemical groups with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • Nadolol: A beta-adrenergic antagonist used in the treatment of high blood pressure and heart conditions.

  • Timolol: Another beta-blocker used for similar medical applications.

Uniqueness: 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride is unique in its structural features, particularly the presence of the benzonitrile group and the tert-butylamino group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl-[3-(2-cyanophenoxy)-2-hydroxypropyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWESHPIMRNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH2+]CC(COC1=CC=CC=C1C#N)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29876-08-2, 23093-74-5
Record name Bunitrolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29876-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunitrolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023093745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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